molecular formula C14H20N2O2 B1603685 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid CAS No. 914349-54-5

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Cat. No. B1603685
M. Wt: 248.32 g/mol
InChI Key: LMGWAELHZKYHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a chemical compound with the CAS Number: 914349-54-5 . It has a molecular weight of 248.32 and its IUPAC name is 2-[(4-ethyl-1-piperazinyl)methyl]benzoic acid . The compound is typically stored at room temperature and appears as a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is 1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a light yellow to yellow powder or crystals . It is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid includes the development of efficient synthesis methods and understanding their molecular structure. For example, Koroleva et al. (2012) elaborated a simple and efficient in situ synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a compound with a structure closely related to 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, demonstrating the potential for scalable synthesis of such derivatives Koroleva et al., 2012. This research is crucial for developing new pharmaceuticals, as these methods provide the foundation for the large-scale production of active pharmaceutical ingredients.

Applications in Medicinal Chemistry

The research also explores the potential medicinal applications of derivatives similar to 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. For instance, Temiz-Arpaci et al. (2021) designed, synthesized, and evaluated the antimicrobial activities of novel benzoxazole compounds, which included structures bearing resemblance to the ethylpiperazine moiety, demonstrating promising activity against P. aeruginosa. These studies highlight the antimicrobial potential of compounds structurally related to 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Temiz-Arpaci et al., 2021.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, and P351 , which advise avoiding breathing dust, rinsing cautiously with water if it gets in the eyes, and removing contact lenses if present and easy to do so.

properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGWAELHZKYHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610185
Record name 2-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

CAS RN

914349-54-5
Record name 2-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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